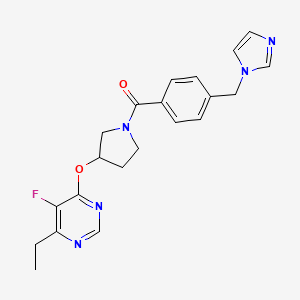

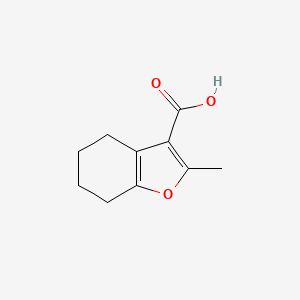

![molecular formula C21H27N5O B2501627 2-[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol CAS No. 902050-69-5](/img/structure/B2501627.png)

2-[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol is a derivative of pyrazolo[1,5-a]pyrimidine, which is a class of compounds known for their potential pharmacological properties. The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its anti-inflammatory properties, as seen in the synthesis of 4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one derivatives, which have shown significant activity and a better therapeutic index than some reference drugs .

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidine compounds involves structural modifications to enhance their biological activity. For instance, the introduction of a longer side chain and substitution at the 3-position have been carried out to study their effects on anti-inflammatory properties . Similarly, the synthesis of piperazine derivatives, such as the 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, involves a four-component cyclocondensation, which could be analogous to the synthesis of the compound . The synthesis of a related compound, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine, which suggests a possible pathway for synthesizing the target compound by substituting the appropriate starting materials .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is crucial for their biological activity. The presence of a phenyl group and specific substitutions at various positions of the pyrazolo[1,5-a]pyrimidine core are key determinants of the compound's pharmacological profile . The spectral characterization of similar piperazine derivatives, including IR, 1H, and 13C NMR, and mass spectral studies, provides insights into the structural features that could be present in the compound of interest .

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from related studies. For example, the use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids and its selective removal under certain conditions indicates the potential for specific chemical transformations that could be applicable to the compound . The reactivity of the pyrazolo[1,5-a]pyrimidine core and the piperazine moiety would be important for understanding the compound's interactions and potential chemical reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol are not detailed in the provided papers, the properties of similar compounds can provide a basis for prediction. The solubility, stability, and reactivity under various conditions are important for the compound's application in biological systems. The non-ulcerogenic activity of a related pyrazolo[1,5-a]pyrimidine derivative suggests that the compound may also exhibit favorable safety profiles .

科学的研究の応用

Organic Synthesis and Chemical Reactions

Research on similar compounds has shown a variety of chemical reactions and synthetic methods that highlight the versatility of pyrazolopyrimidine and piperazine derivatives in organic synthesis. For instance, the condensation reactions of amino-triazoles with ethyl acetoacetate reveal insights into the formation of pyrazolopyrimidines, demonstrating their potential as intermediates in the synthesis of complex heterocyclic compounds (Sutherland, Tennant, & Vevers, 1973). Additionally, the development of a novel non-xanthine adenosine A1 receptor antagonist showcases the application of pyrazolopyrimidine derivatives in medicinal chemistry, emphasizing their role in regulating renal function (Zanka et al., 1999).

Pharmacological Applications

Pyrazolopyrimidine derivatives have been studied for their potential pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer activities. For example, research on 7-trifluoromethylpyrazolopyrimidines has explored their anti-inflammatory and antimicrobial potential, suggesting these compounds could serve as leads for the development of new therapeutic agents (Aggarwal et al., 2014). Another study on novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlights the broad spectrum of biological activities that these compounds can exhibit, further underscoring their significance in drug discovery and development (Rahmouni et al., 2016).

作用機序

Target of Action

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .

Mode of Action

As a purine analogue, it may interfere with purine biochemical reactions . This could involve competitive inhibition, where the compound binds to the same active site as the purine substrate, preventing the substrate from binding and thus inhibiting the reaction.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines, which are structurally similar to the compound , have been reported to exhibit a wide range of biological activities . These include antitrypanosomal activity, antischistosomal activity, HMG-CoA reductase inhibition, COX-2 selective inhibition, AMP phosphodiesterase inhibition, KDR kinase inhibition, selective peripheral benzodiazepine receptor ligand activity, antimicrobial activity, and antianxiety activity . Each of these activities suggests involvement in different biochemical pathways, from cholesterol synthesis (HMG-CoA reductase) to inflammation and pain perception (COX-2), and even neurotransmission (benzodiazepine receptors).

Result of Action

Given the wide range of biological activities associated with similar compounds, the effects could be diverse, depending on the specific target and pathway involved .

特性

IUPAC Name |

2-[4-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O/c1-3-18-20(17-7-5-4-6-8-17)21-22-16(2)15-19(26(21)23-18)25-11-9-24(10-12-25)13-14-27/h4-8,15,27H,3,9-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNNHPRNVMIAFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCN(CC4)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2501545.png)

![4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid](/img/structure/B2501546.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide](/img/no-structure.png)

![[2-(2,5-dimethylphenyl)-2-oxoethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2501554.png)

![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2501556.png)

![2-Methoxyethyl 5-{[5-(methoxycarbonyl)-2-methylfuran-3-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501558.png)

![4-(2-fluorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2501561.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2501566.png)